Phenol, 2,3-difluoro-6-iodo-
Overview
Description
Phenol, 2,3-difluoro-6-iodo- is an organic compound with the molecular formula C6H3F2IO. It is a derivative of phenol, where the hydrogen atoms at positions 2 and 3 are replaced by fluorine atoms, and the hydrogen atom at position 6 is replaced by an iodine atom.
Preparation Methods
The synthesis of Phenol, 2,3-difluoro-6-iodo- can be achieved through several methods. One common approach involves the halogenation of phenol derivatives. The process typically includes the following steps:
Industrial production methods may involve similar halogenation reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Phenol, 2,3-difluoro-6-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound with the phenol, 2,3-difluoro-6-iodo- moiety attached to another aromatic ring .
Scientific Research Applications
Phenol, 2,3-difluoro-6-iodo- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds through cross-coupling reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing, particularly in the development of new drugs with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of Phenol, 2,3-difluoro-6-iodo- depends on its specific application. In chemical reactions, the electron-withdrawing fluorine atoms and the iodine atom play crucial roles in determining the reactivity and selectivity of the compound. For example, in nucleophilic aromatic substitution, the fluorine atoms increase the electrophilicity of the aromatic ring, facilitating the substitution reaction .
In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
Phenol, 2,3-difluoro-6-iodo- can be compared with other halogenated phenols, such as:
Phenol, 2,4-difluoro-: Similar to the compound but with fluorine atoms at positions 2 and 4. It may exhibit different reactivity due to the different substitution pattern.
Phenol, 2,3-dichloro-: Contains chlorine atoms instead of fluorine. Chlorine is less electronegative than fluorine, which may result in different chemical properties and reactivity.
Phenol, 2,3-dibromo-: Contains bromine atoms instead of fluorine.
Properties
IUPAC Name |
2,3-difluoro-6-iodophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2IO/c7-3-1-2-4(9)6(10)5(3)8/h1-2,10H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFGJCLJRAIXBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)O)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2IO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101309161 | |
Record name | Phenol, 2,3-difluoro-6-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101309161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186590-28-3 | |
Record name | Phenol, 2,3-difluoro-6-iodo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=186590-28-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 2,3-difluoro-6-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101309161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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